4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate
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Overview
Description
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate typically involves the reaction of 1,2-benzisothiazol-3-one with methylamine and phenyl propionate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzisothiazole compounds .
Mechanism of Action
The mechanism of action of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3-one: A precursor in the synthesis of various benzisothiazole derivatives.
2-Methyl-1,2-benzisothiazol-3-one: Known for its antimicrobial properties.
4-{[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}benzoic acid: Used in similar applications as 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-16(20)23-13-10-8-12(9-11-13)19(2)17-14-6-4-5-7-15(14)24(21,22)18-17/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLGOPQNHBUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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